pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
The compound “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” is a complex organic molecule that contains a pyrrolidine ring and a 1,2,4-triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms, while 1,2,4-triazole is a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” would be characterized by the presence of a pyrrolidine ring and a 1,2,4-triazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Scientific Research Applications
Agricultural and Horticultural Applications
5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole derivatives have been recognized for their use in agriculture and horticulture, particularly as plant growth retardants. These compounds function as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering valuable insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This association is crucial for understanding processes like cell division, cell elongation, and senescence in plants (Grossmann, 1990).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activity of triazole derivatives, including 5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole. These compounds have been tested against various bacterial and fungal pathogens, showing moderate to strong antimicrobial properties. The significance of these findings lies in the potential of these compounds to be developed into new antimicrobial agents, addressing the increasing concern of antibiotic resistance (Komsani et al., 2015), (Bayrak et al., 2009).
Biochemical Applications
In biochemical research, 5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole derivatives have been used as scaffolds and building blocks for creating more complex molecular structures. These include synthesis processes like multicomponent synthesis, which is vital for the efficient and rapid construction of complex molecules. Such applications are instrumental in medicinal chemistry and drug design, where the need for diverse and complex molecules is constant (Janvier et al., 2002).
Fluorescence Mismatch Sensing
The triazole derivatives, especially those linked with pyrrolo moieties, have shown potential in DNA fluorescence mismatch sensing. This application is particularly relevant for single nucleotide polymorphism (SNP) detection in long DNA targets, where traditional techniques might fail. This aspect of triazole chemistry could be a significant step forward in genetic diagnostics and research (Ming & Seela, 2012).
Anti-Inflammatory and Antimalarial Research
The anti-inflammatory and antimalarial activities of certain 1,2,4-triazole derivatives have been investigated. This research is crucial for discovering new therapeutic agents, particularly in the field of hybrid drug synthesis, where these compounds serve as intermediates. The potential of these derivatives in treating inflammatory conditions and malaria is a significant area of interest in pharmaceutical research (Eya’ane Meva et al., 2021).
Future Directions
The future directions in the study of “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(6-8-5-9-10-6)11-3-1-2-4-11/h5H,1-4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLZAFDPBMZQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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